molecular formula C22H24N4O6S B10907830 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbimidothioate

1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbimidothioate

Cat. No.: B10907830
M. Wt: 472.5 g/mol
InChI Key: ULWFSDNIIPOGME-WYMPLXKRSA-N
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Description

1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that features multiple functional groups, including methoxy, dioxotetrahydro-pyrrol, and hydrazinecarboximidothioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the tetrahydro-pyrrol ring through cyclization reactions.
  • Introduction of the methoxyphenyl and trimethoxyphenyl groups via substitution reactions.
  • Formation of the hydrazinecarboximidothioate moiety through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.

Medicine

The compound’s potential medicinal properties could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE: can be compared with other compounds that have similar functional groups or structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24N4O6S

Molecular Weight

472.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C22H24N4O6S/c1-29-15-7-5-14(6-8-15)26-19(27)11-18(21(26)28)33-22(23)25-24-12-13-9-16(30-2)20(32-4)17(10-13)31-3/h5-10,12,18H,11H2,1-4H3,(H2,23,25)/b24-12+

InChI Key

ULWFSDNIIPOGME-WYMPLXKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)/N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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